Cas no 1211301-85-7 (N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}pyrazine-2-carboxamide)

N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}pyrazine-2-carboxamide is a synthetic organic compound featuring a pyrazine-2-carboxamide moiety linked to a 5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl group. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug development due to its heterocyclic components, which are commonly associated with bioactive properties. The compound’s oxazole and pyrazine rings may confer stability and selective binding affinity, making it suitable for further derivatization in pharmaceutical research. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The presence of a methylphenyl group may enhance lipophilicity, influencing pharmacokinetic properties. This compound is primarily of interest for specialized synthetic and pharmacological applications.
N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}pyrazine-2-carboxamide structure
1211301-85-7 structure
Product Name:N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}pyrazine-2-carboxamide
CAS No:1211301-85-7
MF:C16H14N4O2
MW:294.30796289444
CID:5947983
PubChem ID:45511034
Update Time:2025-10-28

N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}pyrazine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}pyrazine-2-carboxamide
    • N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]pyrazine-2-carboxamide
    • AKOS024652261
    • F2493-2636
    • N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide
    • N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}pyrazine-2-carboxamide
    • 1211301-85-7
    • Inchi: 1S/C16H14N4O2/c1-11-2-4-12(5-3-11)15-8-13(20-22-15)9-19-16(21)14-10-17-6-7-18-14/h2-8,10H,9H2,1H3,(H,19,21)
    • InChI Key: UDEGQQIUJHRMDB-UHFFFAOYSA-N
    • SMILES: C1(C(NCC2C=C(C3=CC=C(C)C=C3)ON=2)=O)=NC=CN=C1

Computed Properties

  • Exact Mass: 294.112
  • Monoisotopic Mass: 294.112
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.9A^2
  • XLogP3: 1.4

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Additional information on N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}pyrazine-2-carboxamide

N-{5-(4-Methylphenyl)-1,2-Oxazol-3-ylmethyl}Pyrazine-2-Carboxamide: A Comprehensive Overview

N-{5-(4-Methylphenyl)-1,2-Oxazol-3-ylmethyl}Pyrazine-2-Carboxamide, also known by its CAS number 1211301-85-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug discovery and development. The molecule combines a pyrazine ring, an oxazole moiety, and a methyl group, creating a complex yet fascinating structure that offers diverse functional groups for interaction with biological systems.

The synthesis of this compound involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and coupling reactions. Recent advancements in synthetic methodologies have enabled the efficient construction of such heterocyclic compounds, making them more accessible for research purposes. The incorporation of the oxazole ring is particularly noteworthy, as it contributes to the molecule's stability and bioavailability.

Recent studies have highlighted the potential of N-{5-(4-Methylphenyl)-1,2-Oxazol-3-ylmethyl}Pyrazine-2-Carboxamide as a lead compound in the development of novel therapeutic agents. Its ability to modulate key biological targets, such as protein kinases and receptors, has been extensively investigated. For instance, research published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain oncogenic kinases, suggesting its potential role in anticancer therapy.

The structural versatility of this compound allows for further modification to enhance its pharmacokinetic properties. For example, the substitution of the methyl group with other alkyl chains or functional groups could improve its solubility and absorption profile. Additionally, the pyrazine ring's reactivity provides opportunities for conjugation with other bioactive molecules, potentially leading to synergistic effects.

In terms of applications, N-{5-(4-Methylphenyl)-1,2-Oxazol-3-ylmethyl}Pyrazine-2-Carboxamide has shown promise in various therapeutic areas beyond oncology. Its anti-inflammatory and antioxidant properties have been explored in preclinical models, indicating potential uses in treating inflammatory diseases and oxidative stress-related disorders. Furthermore, its ability to cross the blood-brain barrier makes it a candidate for neuroprotective agents.

The development of this compound has also contributed to our understanding of heterocyclic chemistry and its role in drug design. The oxazole moiety, in particular, has been recognized for its ability to stabilize certain conformations and enhance molecular recognition. This insight has paved the way for the design of more effective drug candidates with improved selectivity and efficacy.

In conclusion, N-{5-(4-Methylphenyl)-1,2-Oxazol-3-ylmethyl}Pyrazine-2-Carboxamide represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. With ongoing research into its structure-function relationships and pharmacological profiles, this compound holds immense potential for advancing medicine and improving patient outcomes.

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